
2-Fluoro-4-methylpyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylpyridine can be synthesized from 2-amino-5-methylpyridine via diazotization. This process involves the conversion of the amino group to a diazonium salt, followed by fluorination . The reaction conditions typically include the use of sodium nitrite (NaNO2) and hydrofluoric acid (HF) under controlled temperatures.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. One such method includes the reaction of 2-chloro-4-methylpyridine with a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.
Major Products:
Substitution: Formation of 2-methoxy-4-methylpyridine.
Oxidation: Formation of 2-fluoro-4-pyridinecarboxylic acid.
Reduction: Formation of 2-fluoro-4-methylpiperidine.
Scientific Research Applications
Synthesis Pathways
2-Fluoro-4-methylpyridine can be synthesized from various precursors through different methods. Notably, it can be prepared from 2-amino-5-methylpyridine via diazotization, which is a common method in organic synthesis. The compound serves as an intermediate for various derivatives, enhancing its utility in chemical synthesis.
Synthesis of Bioactive Compounds
One of the primary applications of this compound is its use in the synthesis of biologically active compounds. For example:
- Pyridinylimidazole-type Compounds : An optimized synthesis method using this compound has been developed to produce pyridinylimidazole derivatives that act as inhibitors for p38α MAP kinase. This enzyme plays a significant role in inflammatory responses and cancer progression. The synthesized compounds demonstrated promising biological activity, with yields significantly improved compared to previous methods .
Pharmaceutical Intermediates
The compound is also utilized as an intermediate in the pharmaceutical industry:
- Preparation of Anticancer Agents : It has been used to synthesize various derivatives that exhibit anticancer properties. For instance, the synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone has been reported, which is noted for its potential in enhancing acetylcholine release .
Agrochemical Applications
In agrochemistry, derivatives of this compound are explored for their potential as pesticides and herbicides due to their ability to interact with biological systems effectively.
Research has highlighted the biological significance of compounds derived from this compound:
- Anti-inflammatory and Antitumor Activities : Various studies have demonstrated that certain derivatives can inhibit inflammatory cytokines and exhibit cytotoxic effects on cancer cell lines. The (S)-enantiomer of synthesized inhibitors has shown twice the potency compared to its racemic mixture in inhibiting TNF-α release from human blood .
Case Studies
Mechanism of Action
The mechanism of action of 2-fluoro-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This property is exploited in the design of enzyme inhibitors, where this compound derivatives can inhibit enzyme activity by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
- 2-Fluoro-6-methylpyridine
- 2-Fluoro-5-methylpyridine
- 2-Fluoro-3-methylpyridine
Comparison: 2-Fluoro-4-methylpyridine is unique due to the position of the fluorine and methyl groups on the pyridine ring. This specific arrangement imparts distinct electronic and steric properties, making it more suitable for certain applications compared to its isomers. For instance, the 4-position fluorine substitution enhances its potential as a pharmaceutical intermediate due to improved metabolic stability and binding affinity .
Biological Activity
2-Fluoro-4-methylpyridine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_6FN, with a molecular weight of approximately 113.12 g/mol. The presence of a fluorine atom and a methyl group on the pyridine ring influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The fluorine atom enhances the compound's electronic properties, which can affect its binding affinity to various enzymes and receptors. This interaction may modulate several biological pathways, leading to potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.
- Receptor Modulation : Its interaction with receptors may alter signaling pathways, contributing to its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : Some derivatives of this compound have shown promise in cancer research, particularly as lead compounds in drug development targeting specific cancer pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cancer Research : Research published in the Journal of Medicinal Chemistry highlighted the synthesis of pyridinylimidazole-type inhibitors derived from this compound. These compounds showed enhanced inhibitory activity against p38α MAP kinase, an important target in cancer therapy. The (S)-enantiomer was found to be significantly more potent than its racemic counterpart, indicating the importance of stereochemistry in biological activity .
- Enzyme Inhibition Studies : A study focused on the inhibition of diacylglycerol acyltransferase (DGAT1) using derivatives of this compound. The results indicated that these compounds could effectively inhibit enzyme activity, suggesting a potential role in lipid metabolism disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-4-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic fluorination or cross-coupling strategies. For example:
- Direct fluorination : Substitution of a halogen (e.g., chlorine) at the 2-position of 4-methylpyridine using fluorinating agents like cesium fluoroxysulfate (CsSO₄F) under anhydrous conditions. This method requires careful control of temperature (0–5°C) to minimize side reactions .
- Cross-coupling : Suzuki-Miyaura coupling with fluorinated boronic acids, though steric hindrance from the 4-methyl group may reduce efficiency. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to improve yields .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Purity >95% is achievable with careful solvent selection .
Q. How can researchers characterize this compound, and what spectroscopic signatures are critical?
Methodological Answer:
- NMR :
- Mass Spectrometry (MS) : Molecular ion peak at m/z 111.1 (C₆H₆FN⁺) with fragmentation patterns indicating loss of methyl or fluorine groups .
- X-ray Crystallography : Resolves steric and electronic effects of the fluorine and methyl substituents. Bond angles and distances (e.g., C-F: ~1.34 Å) validate computational models .
Q. What safety precautions are essential when handling this compound?
Methodological Answer:
- Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation) per EU-GHS/CLP regulations. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid contact with strong oxidizers or bases .
- Spill Management : Absorb with vermiculite or sand, dispose as hazardous waste, and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How does the electronic and steric profile of this compound influence its reactivity in catalysis or medicinal chemistry?
Methodological Answer:
- Electronic Effects : The fluorine atom at C2 is electron-withdrawing, activating the pyridine ring for electrophilic substitution at C5. The 4-methyl group donates electron density, creating regioselective bias in coupling reactions (e.g., C5 > C6) .
- Steric Effects : The 4-methyl group hinders axial coordination in metal complexes (e.g., Ru or Pd catalysts), impacting catalytic activity. Computational modeling (DFT) can predict ligand-metal interaction energies .
- Bioisosterism : The fluorine atom mimics hydroxyl groups in drug design, improving metabolic stability. For example, it enhances binding to kinase targets by forming hydrogen bonds with backbone amides .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C, releasing toxic HF gas. Use thermogravimetric analysis (TGA) to monitor mass loss and differential scanning calorimetry (DSC) to identify exothermic peaks .
- pH Sensitivity : Hydrolysis of the C-F bond is accelerated under alkaline conditions (pH >10). Conduct kinetic studies in buffered solutions (pH 2–12) with HPLC monitoring to quantify degradation products .
- Long-Term Stability : Store in amber vials with molecular sieves to mitigate moisture-induced degradation. Accelerated stability studies (40°C/75% RH) predict shelf life .
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
Methodological Answer:
- Data Validation : Cross-reference toxicity assays (e.g., IC₅₀ values) across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Structural Confirmation : Ensure synthesized derivatives are characterized via HRMS and 2D NMR to confirm regiochemistry. Impurities (e.g., 3-fluoro isomers) may skew bioactivity results .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement in proposed pathways (e.g., kinase inhibition) .
Properties
IUPAC Name |
2-fluoro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFAXMKJADVOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372041 | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461-87-0 | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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